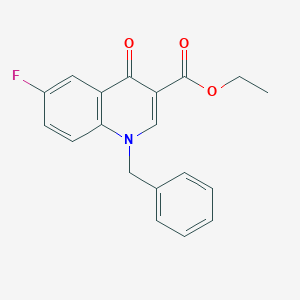

Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinoline derivative characterized by a benzyl group at the N1 position, a fluorine atom at C6, and an ester moiety at C2. Its core structure enables interactions with biological targets such as DNA gyrase and topoisomerase IV, common in fluoroquinolone antibiotics .

Properties

IUPAC Name |

ethyl 1-benzyl-6-fluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c1-2-24-19(23)16-12-21(11-13-6-4-3-5-7-13)17-9-8-14(20)10-15(17)18(16)22/h3-10,12H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIVPDNUXHHFOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, synthesis pathways, and biological activities. Key structural variations include halogenation patterns, N1 substituents, and ester/amide modifications.

Substituent Variations and Structural Analogues

Table 1: Substituent Comparison of Selected 4-Oxoquinoline-3-carboxylates

Key Observations:

- N1 Substituents: The benzyl group in the target compound contrasts with cyclopropyl (e.g., ) or allyl groups (e.g., ). Bulky substituents like benzyl may influence steric interactions with enzymatic targets.

- Halogenation: Fluorine at C6 is conserved in antibacterial intermediates (e.g., ), while additional halogens (e.g., Cl at C7 in ) may alter electronic properties and binding affinity.

Crystallographic and Spectral Data

- Crystal Packing: The cyclopropyl-nitro derivative () crystallizes in a triclinic system with C–H···O/Cl interactions, while the amino-methoxy analog () adopts a monoclinic lattice (space group P21/n) with hydrogen-bonded water molecules.

- Spectral Validation: IR and NMR data for cyclocondensed pyridoquinoxaline derivatives () confirm regioselective formation, applicable to structural verification of the target compound.

Q & A

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

- Methodological Answer : SAR studies show that electron-withdrawing groups (F, Cl) at C6/C8 enhance antimicrobial activity, while bulky N1 substituents (cyclopropyl, benzyl) improve pharmacokinetics. Introduce bioisosteres (e.g., replacing ester with amide) to modulate solubility and target affinity .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.